Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate
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Overview
Description
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a phenyl group and a methylsulfanyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl propanedioate with methylsulfanyl and phenyl-containing reagents. One common method involves the alkylation of diethyl propanedioate with a phenylmethylidene reagent in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the phenylmethylidene group to a phenylmethyl group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and phenylmethyl derivatives.
Substitution: Various substituted esters and thioesters.
Scientific Research Applications
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate involves its interaction with molecular targets through its reactive functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds share a similar ester backbone but differ in the substituents attached to the central carbon atom.
Diethyl benzylphosphonates: These compounds have a benzyl group instead of the phenylmethylidene group, leading to different reactivity and applications.
Uniqueness
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is unique due to the presence of both a phenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
CAS No. |
921594-84-5 |
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Molecular Formula |
C15H18O4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
diethyl 2-[methylsulfanyl(phenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4S/c1-4-18-14(16)12(15(17)19-5-2)13(20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
MZIAYLCRFXUJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)SC)C(=O)OCC |
Origin of Product |
United States |
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